4-(四氢呋喃-2-基甲氧基)苯甲醛

描述

Synthesis Analysis

The synthesis of 4-(Tetrahydrofuran-2-ylmethoxy)benzaldehyde and related derivatives typically involves catalyzed cyclization reactions. For instance, a phosphine-catalyzed [3 + 2] cyclization reaction of aromatic aldehydes with 4-phenylbut-3-yn-2-one has been developed for the synthesis of functionalized tetrahydrofuran derivatives. This reaction benefits from intramolecular hydrogen bonding and features a broad substrate scope, mild reaction conditions, and operational simplicity (Deng et al., 2019).

Molecular Structure Analysis

The molecular structure of 4-(Tetrahydrofuran-2-ylmethoxy)benzaldehyde and its derivatives has been extensively studied using various spectroscopic methods. For example, the oxime ketals of tetrahydrofuran, synthesized through C–H functionalization, were confirmed via 2D NMR analysis, demonstrating the versatility of this compound in forming complex structures (Shafi, 2015).

Chemical Reactions and Properties

4-(Tetrahydrofuran-2-ylmethoxy)benzaldehyde undergoes various chemical reactions, showcasing its reactivity and utility in organic synthesis. For instance, its participation in the formation of oxime ketals via C–H functionalization highlights its potential in synthesizing novel organic compounds. Such reactions are often catalyzed by transition metals and are indicative of the compound's versatile chemical properties (Shafi, 2015).

科研应用

催化和合成

过渡金属催化:Shafi(2015)的研究展示了苯甲醛O-四氢呋喃-2-基肟,这是4-(四氢呋喃-2-基甲氧基)苯甲醛衍生物,在过渡金属三氟甲磺酸盐催化中的应用。这种催化涉及C-H官能团化,是有机合成中的关键反应(Shafi, 2015)。

功能化四氢呋喃的合成:Deng等人(2019)在膦催化的[3 + 2]环化反应中利用了类似化合物。这种方法对于合成功能化四氢呋喃衍生物具有重要意义,展示了该化合物在有机合成中的多功能性(Deng et al., 2019)。

计算化学

- 分子轨道分析:Mallikarjunaiah等人(2021)对苯甲醛衍生物进行了计算研究,重点关注分子轨道结构和静电势图。这项研究突出了这类化合物在计算化学中的重要性,有助于理解分子性质(Mallikarjunaiah et al., 2021)。

生化应用

抗癌药物中间体:Zhang等人(2018)研究了4-(吡咯啉-1-基甲基)苯甲醛,一种相关化合物,作为抗癌药物合成中间体。这项研究强调了这类化合物在开发新的治疗剂方面的潜力(Zhang et al., 2018)。

抗寄生虫活性:Azas等人(2003)探索了苯甲醛衍生物的合成和抗寄生虫活性。他们的研究有助于理解这些化合物的生物活性和潜在的药用应用(Azas et al., 2003)。

风味生产:Craig和Daugulis(2013)研究了利用Pichia pastoris在生物反应器中生产苯甲醛等相关化合物的生物生产。这项研究在生物技术领域具有重要意义,特别是在风味的可持续生产方面(Craig and Daugulis, 2013)。

光催化

- 选择性合成:Lima等人(2017)研究了使用石墨烯氮化碳将苄醇光催化转化为苯甲醛。这项研究展示了该化合物在绿色化学和光催化中的相关性(Lima et al., 2017)。

未来方向

性质

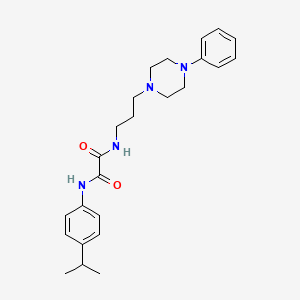

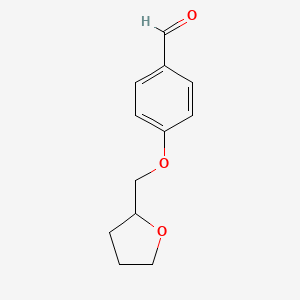

IUPAC Name |

4-(oxolan-2-ylmethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-8-10-3-5-11(6-4-10)15-9-12-2-1-7-14-12/h3-6,8,12H,1-2,7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNNTWUIEFDDWBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Tetrahydrofuran-2-ylmethoxy)benzaldehyde | |

Synthesis routes and methods

Procedure details

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![6-((2-oxo-2-phenylethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2487823.png)

![Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate](/img/structure/B2487824.png)

![Benzyl 3-chlorosulfonyl-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2487825.png)

![2,5-Dibromothieno[2,3-b]pyridine](/img/structure/B2487827.png)

![N-{1,4-dioxaspiro[4.5]decan-8-ylidene}hydroxylamine](/img/structure/B2487833.png)

![N-(tert-butyl)-4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2487838.png)